4-benzyl-1-(3-thienylmethyl)piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(thiophen-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS/c1-2-4-15(5-3-1)12-16-6-9-18(10-7-16)13-17-8-11-19-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTKDCSLHJPTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
4-benzyl-1-(3-thienylmethyl)piperidine is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic applications. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Medicinal Chemistry Applications
This compound has shown potential in several therapeutic areas:
Antidepressant Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that this compound could significantly reduce depressive-like behaviors in animal models when administered at specific dosages.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects against oxidative stress and neurodegeneration. In vitro studies showed that it could mitigate cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. It was found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antidepressant Activity | Modulation of serotonin/norepinephrine | Significant reduction in depressive behaviors |
| Neuroprotective Effects | Mitigation of oxidative stress | Reduced cell death in neuronal models |
| Anticancer Properties | Induction of apoptosis | Inhibited proliferation in cancer cell lines |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry reported that a related piperidine compound exhibited significant antidepressant effects in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test, demonstrating that doses of 10 mg/kg led to a notable decrease in immobility time, indicating antidepressant-like effects.
Case Study 2: Neuroprotection
In a neuroprotection study published in Neuropharmacology, researchers treated SH-SY5Y neuronal cells with varying concentrations of this compound alongside neurotoxic agents. Results showed a dose-dependent increase in cell viability, with a maximum protection observed at a concentration of 5 µM.
Case Study 3: Anticancer Activity
A publication in Cancer Research explored the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptosis markers.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Pharmacological and Biochemical Comparisons
Antiviral Activity
Receptor Affinity
- Sigma Receptor Ligands : Derivatives like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine show high σ1 receptor selectivity (σ1/σ2 = 96:1) due to halogen and sulfonyl groups enhancing hydrophobic interactions . The 3-thienylmethyl group in the target compound could mimic these effects but with reduced steric bulk.
Enzyme Inhibition
- Donepezil Analogs : Steric hindrance at the N-benzyl position (e.g., bulky substituents) reduces AChE/BACE-1 inhibition efficacy . The 3-thienylmethyl group’s smaller size compared to trimethylbenzyl or methoxybenzoyl groups may improve enzyme binding.
ADMET and Toxicity Profiles
- M1BZP : Low hepatotoxicity risk (AMES test negative), moderate BBB permeability .
- 1c : Favorable drug-like properties with moderate metabolic stability (t1/2 = 2.5 h in microsomes) .
- 3-Thienylmethyl Analog : Thiophene rings may introduce metabolic liabilities (e.g., sulfoxidation), requiring further in vitro validation.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-benzyl-1-(3-thienylmethyl)piperidine, and how can purity be ensured?
Methodological Answer:
Multi-step synthesis typically involves nucleophilic substitution or reductive amination to introduce the benzyl and thienylmethyl groups. For example, describes coupling bromothiophenol derivatives with trifluoromethylpyridines under anhydrous DMF/K₂CO₃ at 110°C. Post-synthesis, purity is validated via HPLC (retention time analysis) and HRMS (exact mass confirmation) . Recrystallization or column chromatography (using ethyl acetate/hexane gradients) is recommended for purification.
Basic: How can structural confirmation of this compound be achieved?
Methodological Answer:
Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm). HRMS ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical values). HPLC (≥95% peak area) confirms purity, as demonstrated for analogous piperidine derivatives in and .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation : Replace the benzyl or thienyl group with electron-withdrawing/donating moieties (e.g., CF₃, OCH₃) to assess electronic effects (see for trifluoromethylpyridine analogs) .
- Biological Assays : Test modified analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity. highlights similar approaches for antileishmanial piperidine derivatives .
Advanced: What methodologies are suitable for evaluating ADME properties of this compound?
Methodological Answer:
- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Permeability : Perform Caco-2 cell assays to predict intestinal absorption .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ’s use of triplicate runs for IC₅₀ determination) .
- Off-Target Screening : Use broad-panel profiling (e.g., kinase or GPCR panels) to rule out nonspecific interactions .
- Analytical Cross-Check : Confirm compound integrity in assay buffers via LC-MS to exclude degradation artifacts .
Advanced: What computational tools can predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., enzymes, receptors). notes the utility of simulations for hypothesis generation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Advanced: How do stereochemical factors influence the activity of this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays .
- Regioselectivity : Compare activity of positional isomers (e.g., 3-thienyl vs. 2-thienyl substitution) using methods in and .
Advanced: What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics with purified targets .
Advanced: How can scale-up synthesis be optimized without compromising yield?
Methodological Answer:
- Process Chemistry : Optimize solvent (e.g., switch DMF to THF for easier removal) and reduce reaction steps via telescoping .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide couplings) to improve safety and consistency .
Advanced: What formulation strategies improve the solubility of this hydrophobic compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
